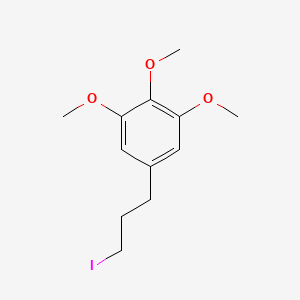
Benzene, 5-(3-iodopropyl)-1,2,3-trimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 5-(3-iodopropyl)-1,2,3-trimethoxy- is an organic compound with the molecular formula C12H17IO3. This compound is characterized by the presence of a benzene ring substituted with a 3-iodopropyl group and three methoxy groups at the 1, 2, and 3 positions. It is a derivative of benzene and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 5-(3-iodopropyl)-1,2,3-trimethoxy- typically involves the iodination of a suitable precursor. One common method is the reaction of 1,2,3-trimethoxybenzene with 3-iodopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Benzene, 5-(3-iodopropyl)-1,2,3-trimethoxy- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines in polar solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Major Products Formed
Substitution: Formation of 5-(3-hydroxypropyl)-1,2,3-trimethoxybenzene, 5-(3-cyanopropyl)-1,2,3-trimethoxybenzene, etc.
Oxidation: Formation of 5-(3-iodopropyl)-1,2,3-trimethoxybenzaldehyde or 5-(3-iodopropyl)-1,2,3-trimethoxybenzoic acid.
Reduction: Formation of 5-(3-propyl)-1,2,3-trimethoxybenzene.
Scientific Research Applications
Benzene, 5-(3-iodopropyl)-1,2,3-trimethoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for radiolabeled compounds in diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 5-(3-iodopropyl)-1,2,3-trimethoxy- depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The iodine atom can participate in halogen bonding, influencing molecular recognition and binding. The methoxy groups can modulate the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,2,3-trimethoxy-: Lacks the 3-iodopropyl group, making it less reactive in substitution reactions.
Benzene, 5-(3-bromopropyl)-1,2,3-trimethoxy-: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
Benzene, 5-(3-chloropropyl)-1,2,3-trimethoxy-: Contains a chlorine atom, which affects its chemical behavior compared to the iodine derivative.
Uniqueness
Benzene, 5-(3-iodopropyl)-1,2,3-trimethoxy- is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for halogen bonding. This makes it valuable in synthetic chemistry and potential biological applications.
Properties
CAS No. |
91562-22-0 |
|---|---|
Molecular Formula |
C12H17IO3 |
Molecular Weight |
336.17 g/mol |
IUPAC Name |
5-(3-iodopropyl)-1,2,3-trimethoxybenzene |
InChI |
InChI=1S/C12H17IO3/c1-14-10-7-9(5-4-6-13)8-11(15-2)12(10)16-3/h7-8H,4-6H2,1-3H3 |
InChI Key |
YZJPHEIDTXYDSE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















